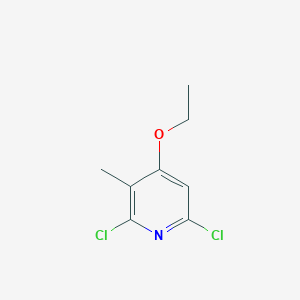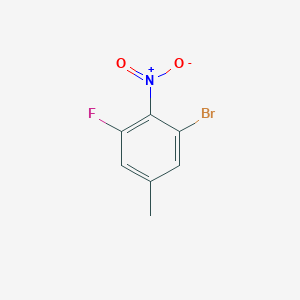
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-3-cyclobutylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-3-cyclobutylpropanoic acid is a complex organic compound with a molecular formula of C14H23NO4 It is characterized by the presence of an azetidine ring, a cyclobutyl group, and a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-3-cyclobutylpropanoic acid typically involves multiple steps The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-3-cyclobutylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into simpler forms.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the cyclobutyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-3-cyclobutylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-3-cyclobutylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and cyclobutyl group play crucial roles in binding to these targets, while the Boc group can be removed to activate the compound. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: This compound shares the azetidine ring and Boc group but lacks the cyclobutyl and propanoic acid moieties.
2-(1-(tert-Butoxycarbonyl)azetidin-3-ylidene)acetic acid: Similar in structure but with a different arrangement of functional groups.
Uniqueness
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-3-cyclobutylpropanoic acid is unique due to the presence of both the cyclobutyl group and the propanoic acid moiety, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H25NO4 |
|---|---|
Peso molecular |
283.36 g/mol |
Nombre IUPAC |
3-cyclobutyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-11(9-16)12(13(17)18)7-10-5-4-6-10/h10-12H,4-9H2,1-3H3,(H,17,18) |
Clave InChI |
KVPHNBWAXQOHRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)C(CC2CCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9-Bromo-5H-benzo[b]carbazole](/img/structure/B12955516.png)




![3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12955537.png)



